molecular formula C26H24BrOP B13107913 ((Benzyloxy)methyl)triphenylphosphoniumbromide

((Benzyloxy)methyl)triphenylphosphoniumbromide

Cat. No.: B13107913
M. Wt: 463.3 g/mol
InChI Key: GPPQCYYDPMQCAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Benzyloxy)methyl)triphenylphosphoniumbromide: is an organophosphorus compound with the formula C26H24BrOP . It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ((Benzyloxy)methyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with benzyl bromide in the presence of a base. The reaction is usually carried out in a polar solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

Ph3P+C6H5CH2Br[Ph3PCH2C6H5]BrPh_3P + C_6H_5CH_2Br \rightarrow [Ph_3PCH_2C_6H_5]Br Ph3​P+C6​H5​CH2​Br→[Ph3​PCH2​C6​H5​]Br

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purities. The reaction is typically carried out at temperatures ranging from 60°C to 80°C, and the product is purified by recrystallization from a suitable solvent.

Chemical Reactions Analysis

Types of Reactions: ((Benzyloxy)methyl)triphenylphosphoniumbromide primarily undergoes substitution reactions. It is a precursor to the corresponding ylide, which can be generated by deprotonation with a strong base such as butyllithium. The ylide can then participate in the Wittig reaction to form alkenes.

Common Reagents and Conditions:

    Base: Butyllithium (BuLi) or sodium hydride (NaH)

    Solvent: Tetrahydrofuran (THF) or diethyl ether

    Temperature: Typically -78°C to room temperature

Major Products: The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.

Scientific Research Applications

Chemistry: ((Benzyloxy)methyl)triphenylphosphoniumbromide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.

Biology and Medicine: In biological research, this compound can be used to deliver molecules to specific cellular compartments due to its lipophilic nature

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a phase-transfer catalyst makes it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ((Benzyloxy)methyl)triphenylphosphoniumbromide involves the formation of a phosphonium ylide upon deprotonation with a strong base. The ylide then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes via the Wittig reaction. The key steps in the mechanism are:

    Deprotonation: The phosphonium salt is deprotonated by a strong base to form the ylide.

    Nucleophilic Addition: The ylide adds to the carbonyl compound to form a betaine intermediate.

    Elimination: The betaine intermediate undergoes elimination to form the desired alkene and triphenylphosphine oxide.

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • (Methoxymethyl)triphenylphosphonium chloride

Uniqueness: ((Benzyloxy)methyl)triphenylphosphoniumbromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity in chemical reactions compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further transformations or provide steric and electronic effects that influence the outcome of the reaction.

Properties

Molecular Formula

C26H24BrOP

Molecular Weight

463.3 g/mol

IUPAC Name

triphenyl(phenylmethoxymethyl)phosphanium;bromide

InChI

InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1

InChI Key

GPPQCYYDPMQCAE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.